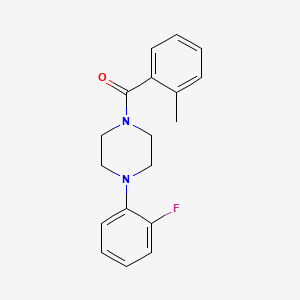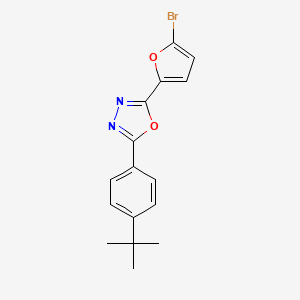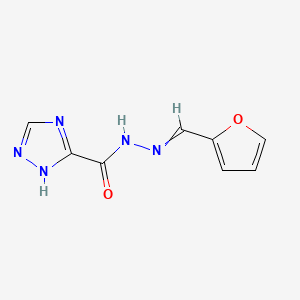
N'-(2-furylmethylene)-1H-1,2,4-triazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethylene)-1H-1,2,4-triazole-3-carbohydrazide, commonly known as FTC, is a member of the 1,2,4-triazole family of compounds. FTC is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. FTC is a versatile compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of FTC is not fully understood. However, it has been suggested that FTC exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of COX-2 and LOX leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
FTC has been shown to possess a wide range of biochemical and physiological effects. FTC has been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. FTC has also been shown to possess anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and leukotrienes. FTC has been found to possess antiviral activity by inhibiting the replication of several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FTC is its versatility. FTC has been shown to possess a wide range of biological activities, making it a potentially useful compound for the development of new drugs. Another advantage of FTC is its synthetic nature, which makes it relatively easy to produce in large quantities. However, one of the limitations of FTC is its potential toxicity. Further studies are needed to determine the safety and toxicity of FTC.
Orientations Futures
There are several future directions for the study of FTC. One area of research is the development of new drugs based on the structure of FTC. Another area of research is the study of the mechanism of action of FTC. Further studies are needed to determine the exact mechanism by which FTC exerts its biological effects. Additionally, studies are needed to determine the safety and toxicity of FTC, as well as its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FTC can be achieved through a multistep process. The first step involves the reaction of furfural with hydrazine hydrate to form 2-furylhydrazine. The next step involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form 2-furylmethylene-1H-1,2,4-triazol-3-one. Finally, the reaction of 2-furylmethylene-1H-1,2,4-triazol-3-one with hydrazine hydrate leads to the formation of FTC.
Applications De Recherche Scientifique
FTC has been extensively studied for its potential use in the field of medicinal chemistry. FTC has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. FTC has been found to be effective against a variety of tumor cell lines, including breast cancer, lung cancer, and liver cancer. FTC has also been shown to possess antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Propriétés
IUPAC Name |
N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-8(7-9-5-11-12-7)13-10-4-6-2-1-3-15-6/h1-5H,(H,13,14)(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQAKYDZVDTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
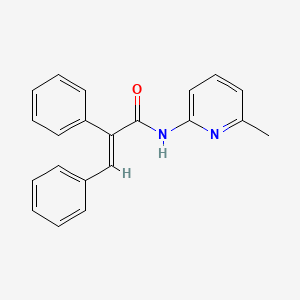
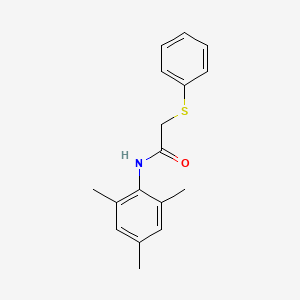
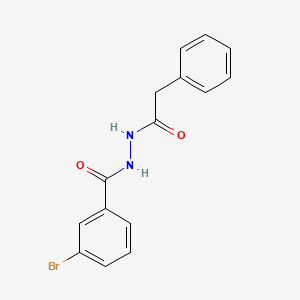
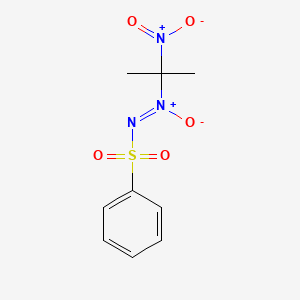
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
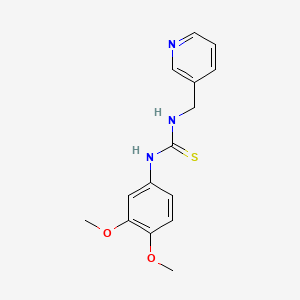
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
